Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine
CAS No.: 1158747-82-0
Cat. No.: VC0121436
Molecular Formula: C14H18F3NO
Molecular Weight: 273.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158747-82-0 |
|---|---|
| Molecular Formula | C14H18F3NO |
| Molecular Weight | 273.299 |
| IUPAC Name | 3-[[3-(trifluoromethoxy)phenyl]methyl]azepane |
| Standard InChI | InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2 |
| Standard InChI Key | JLTHLGACDUDISW-UHFFFAOYSA-N |
| SMILES | C1CCNCC(C1)CC2=CC(=CC=C2)OC(F)(F)F |
Introduction
Chemical Structure and Properties
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine possesses several distinctive chemical and physical characteristics that define its potential utility in research contexts. The compound features a saturated seven-membered azepine ring with a phenyl substituent bearing a trifluoromethoxy group at the meta (3) position.
The key chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine |
| IUPAC Name | 3-[[3-(trifluoromethoxy)phenyl]methyl]azepane |
| CAS Registry Number | 1158747-82-0 |
| Molecular Formula | C14H18F3NO |
| Molecular Weight | 273.29 g/mol |
| Chemical Family | Bioactive Small Molecules |
| InChI | InChI=1S/C14H18F3NO/c15-14(16,17)19-13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2 |
The molecular structure consists of the fully saturated azepine ring (hexahydro-1H-azepine or azepane) with substitution at the 3-position by a [3-(trifluoromethoxy)phenyl]methyl group . The trifluoromethoxy (OCF3) group at the meta position of the phenyl ring contributes to the compound's distinct physicochemical profile, typically enhancing lipophilicity and metabolic stability.
Structural Analogs and Related Compounds
Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine belongs to a broader family of azepine derivatives with varying substitution patterns. One notable structural analog is Hexahydro-3-[[2-(trifluoromethoxy)phenyl]methyl]-1H-azepine (CAS: 1158747-79-5), which differs only in the position of the trifluoromethoxy group on the phenyl ring (ortho or 2-position instead of meta or 3-position) .
This positional isomer shares the same molecular formula (C14H18F3NO) and molecular weight (273.29 g/mol) but may exhibit different biological and chemical properties due to the altered spatial arrangement of the trifluoromethoxy group .
Other related compounds in the broader azepine family include:
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2,3,4,5-Tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine (SKF 38393), a selective D1 dopamine receptor agonist used primarily as a research tool
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3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine, which contains a similar azepine core structure with different substituents
The structural diversity within the azepine family highlights the potential for developing compounds with varied biological and pharmaceutical properties through systematic structural modifications.
Current Research Status and Future Directions
Current Knowledge Gaps
Several areas warrant further investigation:
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Comprehensive pharmacological profiling to determine potential biological targets and activities
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Structure-activity relationship studies to understand how the position of the trifluoromethoxy group affects biological activity
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Detailed physicochemical characterization including solubility, stability, and spectroscopic properties
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Optimized synthetic routes for larger-scale preparation
Promising Research Directions
Future research on this compound might productively focus on:
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Exploration as a potential scaffold for drug development, particularly in areas where azepine derivatives have shown promise
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Investigation of its potential as a chemical probe or tool compound for biological research
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Computational studies to predict potential binding targets and biological activities
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Development of structural derivatives with enhanced properties for specific applications
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